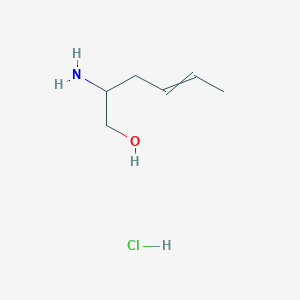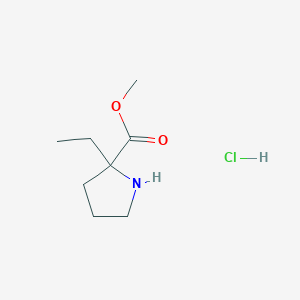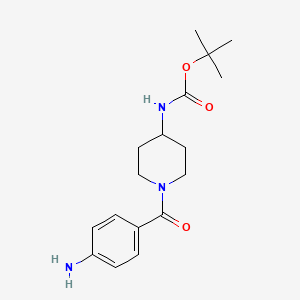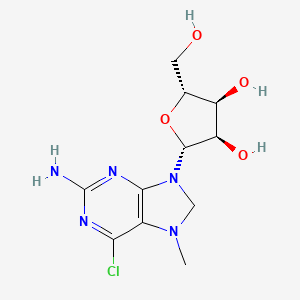
2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride
説明
“2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride” is a chemical compound with the CAS Number: 1803565-92-5 .
Molecular Structure Analysis
The molecular weight of this compound is 270.16 . The IUPAC Name is 2-amino-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride . The InChI Code is 1S/C9H15N3O2.2ClH/c1-5-6(2)11-12(7(5)3)4-8(10)9(13)14;;/h8H,4,10H2,1-3H3,(H,13,14);2*1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Functional Modification of Polymers
A study by Aly and El-Mohdy (2015) focused on modifying polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including structures similar to the query compound. These modifications aimed to enhance the hydrogels' swelling properties and thermal stability, suggesting potential medical applications due to the enhanced biological activities observed in vitro against bacteria and fungi (Aly & El-Mohdy, 2015).
Diverse Library Generation
Roman (2013) utilized a compound structurally related to the query compound as a starting material in alkylation and ring closure reactions. This approach generated a structurally diverse library of compounds, demonstrating the versatility of these chemical structures in synthesizing new materials with potential applications in pharmaceuticals and materials science (Roman, 2013).
Crystal Structure Analysis
Kumarasinghe et al. (2009) synthesized compounds closely related to the query for structural analysis, highlighting the importance of X-ray crystallography in determining the structures of novel compounds. This research underscores the role of similar compounds in advancing our understanding of chemical and material properties (Kumarasinghe, Hruby, & Nichol, 2009).
Antimicrobial and Antimycobacterial Activities
Sidhaye et al. (2011) investigated the antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives, highlighting the potential of compounds with similar functionalities in developing new antimicrobial agents. This suggests a possible research avenue for compounds like the query compound in combating microbial infections (Sidhaye et al., 2011).
Eco-Friendly Synthesis and Catalysis
Brahmachari and Banerjee (2014) developed an eco-friendly synthesis method for diverse and functionalized 2-amino-3-cyano-4H-pyrans using urea as an organo-catalyst. This research indicates the growing interest in sustainable chemistry practices and the potential for similar compounds to be synthesized in an environmentally friendly manner (Brahmachari & Banerjee, 2014).
Safety and Hazards
作用機序
Target of Action
Pyrazoline derivatives, which share a similar structure, have been reported to interact with acetylcholinesterase (ache), a principal enzyme in the cholinergic nervous system .
Mode of Action
Pyrazoline derivatives have been shown to inhibit ache activity, affecting normal nerve pulse transmission . This suggests that 2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride might interact with its targets in a similar manner.
Biochemical Pathways
Inhibition of ache by related compounds can disrupt cholinergic neurotransmission, leading to various physiological effects .
Result of Action
Related compounds that inhibit ache can lead to behavioral changes and body movement impairment .
特性
IUPAC Name |
2-amino-3-(3,4,5-trimethylpyrazol-1-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.2ClH/c1-5-6(2)11-12(7(5)3)4-8(10)9(13)14;;/h8H,4,10H2,1-3H3,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDKUGICVPPFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC(C(=O)O)N)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanone hydrobromide](/img/structure/B1379279.png)
![3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379281.png)

![3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379285.png)









